SARS-CoV Cytoprotection: Head-to-Head Antiviral Differentiation from Co-Isolated Coumarins
In a bioassay-guided fractionation study, leptodactylone (compound 8) demonstrated potent protective activity against SARS-CoV infection in a cell-based assay, achieving a 60% protection ratio at a concentration of 100 μg/mL [1]. Within the same study, the co-isolated coumarin rutamarin (compound 4) showed cytotoxic activity against four tumor cell lines (IC₅₀ values ranging from 1.318 to 2.497 μg/mL) but was not reported to exhibit antiviral cytoprotection, while the six additional known coumarins co-isolated (compounds 2, 3, 5, 6, 7, and 9) were not identified as antiviral components [1]. This within-study discrimination establishes that leptodactylone possesses antiviral cytoprotective activity not shared by structurally related coumarins isolated from the same source.
| Evidence Dimension | SARS-CoV cytoprotection (% protection of infected cells) |
|---|---|
| Target Compound Data | Leptodactylone: 60% protection at 100 μg/mL |
| Comparator Or Baseline | Rutamarin: no antiviral cytoprotection reported; cytotoxic IC₅₀ 1.318–2.497 μg/mL against A-549, Bel-7402, HepG-2, HCT-8 tumor lines; other 6 known coumarins co-isolated: no antiviral activity noted |
| Quantified Difference | Leptodactylone: 60% protection vs. comparators: no detectable antiviral cytoprotection |
| Conditions | Cell-based SARS-CoV infection assay; virus-infected cells treated with 100 μg/mL compound; Boenninghausenia sessilicarpa extract fractionation study (Yang et al., 2007) |
Why This Matters
This is the sole published quantitative antiviral bioactivity datum for leptodactylone, derived from a fractionation study where the same extract yielded multiple coumarins, allowing direct activity discrimination—critical for procurement decisions in antiviral screening programs.
- [1] Yang QY, Tian XY, Fang WS. Bioactive coumarins from Boenninghausenia sessilicarpa. J Asian Nat Prod Res. 2007 Jan-Feb;9(1):59-65. PMID: 17365191. DOI: 10.1080/10286020500382397. View Source
